

Application Note: Solubility of Diphenhydramine Hydrochloride in Common Laboratory Solvents

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Compound of Interest

Compound Name:	Toladryl
CAS No.:	19804-27-4
Cat. No.:	B121295

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Introduction

Diphenhydramine hydrochloride (DPH HCl) is a first-generation antihistamine widely used for its anti-allergic, sedative, and antiemetic properties. A thorough understanding of its solubility in various solvents is critical for drug formulation, analytical method development, and various in vitro and in vivo studies. This document provides a comprehensive overview of the solubility of DPH HCl in common laboratory solvents, a detailed protocol for solubility determination, and a discussion of the key factors influencing its solubility.

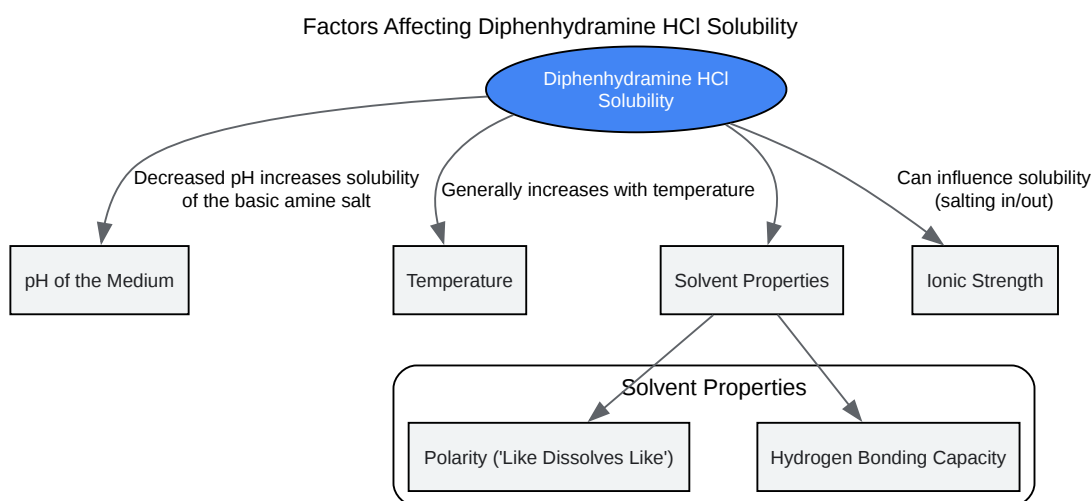
Solubility Data

The solubility of diphenhydramine hydrochloride in a range of common laboratory solvents is summarized in the table below. The data has been compiled from various scientific sources and represents the thermodynamic solubility where available. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of impurities.

Solvent	Chemical Formula	Solubility (mg/mL)	Temperature (°C)	Notes
Water	H ₂ O	1000[1]	21.5	Freely soluble[2]; 1 g dissolves in 1 mL[3]
Ethanol	C ₂ H ₅ OH	500[1]	Not Specified	Freely soluble[4]
Methanol	CH ₃ OH	Freely Soluble[4]	Not Specified	Very soluble[4]
Isopropanol	C ₃ H ₈ O	Soluble in alcohol[1]	Not Specified	Quantitative data not readily available.
Acetone	C ₃ H ₆ O	20[1]	Not Specified	1 g dissolves in 50 mL[3]
Acetonitrile	C ₂ H ₃ N	Data not available	Not Specified	Used as a solvent for analytical standards.
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	20[5][6]	Not Specified	-
Dimethylformamide (DMF)	C ₃ H ₇ NO	10[5][6]	Not Specified	-
Phosphate-Buffered Saline (PBS)	-	~10[5][6]	Not Specified	pH 7.2

Factors Influencing Solubility

The solubility of a compound is governed by its physicochemical properties and the nature of the solvent. For diphenhydramine hydrochloride, a salt of a weak base, several factors are of particular importance.



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Factors influencing the solubility of diphenhydramine hydrochloride.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[7] This protocol outlines the steps for determining the solubility of diphenhydramine hydrochloride in a given solvent.

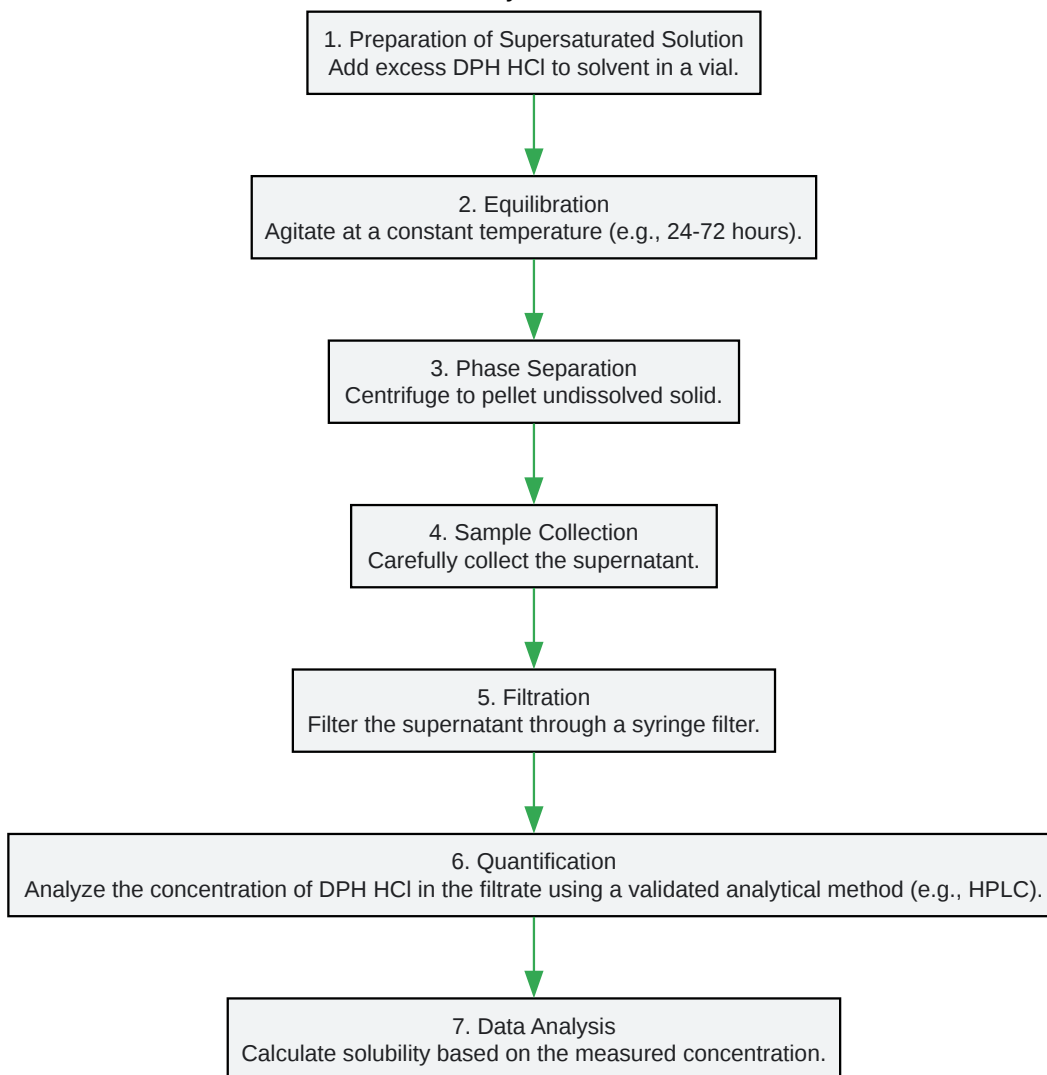
Materials

- Diphenhydramine hydrochloride (crystalline powder)
- Solvent of interest (e.g., water, ethanol, etc.)

- Glass vials with screw caps
- Orbital shaker or rotator capable of maintaining a constant temperature
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure

Shake-Flask Solubility Determination Workflow



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Workflow for the shake-flask solubility determination method.

1. Preparation of the Test Sample:

- Weigh an amount of diphenhydramine hydrochloride that is in excess of its expected solubility and place it into a glass vial. A preliminary test with a small amount of solvent can help estimate the approximate solubility.

2. Addition of Solvent:

- Accurately add a known volume of the desired solvent to the vial.

3. Equilibration:

- Securely cap the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

4. Phase Separation:

- After equilibration, remove the vials and allow them to stand at the same constant temperature for a short period to allow for the settling of undissolved solids.
- Centrifuge the vials to pellet the remaining solid material.

5. Sample Analysis:

- Carefully withdraw an aliquot of the clear supernatant.
- Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining micro-particles. The filter material should be chosen to minimize drug binding.
- Prepare a series of dilutions of the filtrate with the solvent.
- Determine the concentration of diphenhydramine hydrochloride in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.[8]

6. Calculation of Solubility:

- Calculate the concentration of diphenhydramine hydrochloride in the original undiluted filtrate. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Conclusion

This application note provides essential solubility data and a detailed experimental protocol for diphenhydramine hydrochloride, which are fundamental for its application in research and development. The provided information will aid scientists in the accurate preparation of solutions, the design of formulations, and the development of analytical methodologies for this important pharmaceutical compound. It is always recommended to experimentally verify solubility under specific laboratory conditions as minor variations in solvent purity, temperature, and pH can influence the results.

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